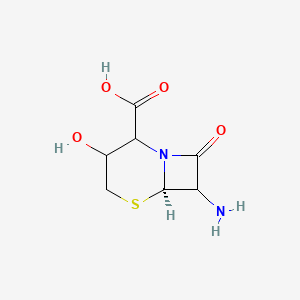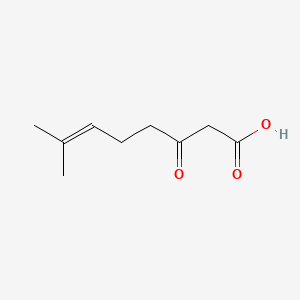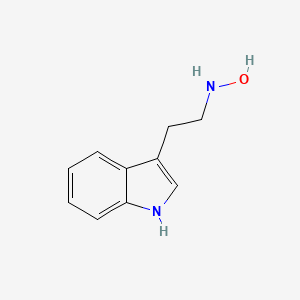
N-hydroxyl-tryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyl-tryptamine is a member of tryptamines.
Scientific Research Applications
Radioprotective Properties
N-hydroxyl-tryptamine, a derivative of tryptamine, shows significant radioprotective properties. Studies have demonstrated that tryptamine and its hydroxyl derivative are effective radiation protectors in vivo. However, they also induce physiological changes like intense smooth muscle contraction, similar to hydroxyl derivatives (H. V. D. Brenk & K. Elliott, 1958).
Gut Microbiota and Gastrointestinal Effects
Tryptamine, similar to N-hydroxyl-tryptamine, is produced by gut bacteria and is abundant in human feces. It has been shown to activate a G-protein-coupled receptor in the colonic epithelium, leading to increased ionic flux and fluid secretion in the colon. This suggests a significant role of tryptamine in gastrointestinal physiology (Y. Bhattarai et al., 2018).
Role in Auxin Biosynthesis in Plants
N-hydroxyl-tryptamine is considered a potential intermediate in the biosynthesis of indole-3-acetic acid (IAA), the primary auxin in plants. This is due to its formation through the tryptamine pathway, which includes the conversion of tryptamine to N-hydroxyl-tryptamine. However, there is insufficient evidence to conclusively establish this role (Nathan D. Tivendale et al., 2010).
Microbial Metabolism of Tryptamines
Investigations into the metabolism of synthetic tryptamines by microbial models such as Cunninghamella elegans have shown that these organisms can produce major biotransformation steps like hydroxylation, which could apply to N-hydroxyl-tryptamine. This is crucial for understanding the metabolism of natural and synthetic tryptamines (K. E. Grafinger et al., 2018).
properties
Product Name |
N-hydroxyl-tryptamine |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-13H,5-6H2 |
InChI Key |
SNIXRMIHFOIVBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
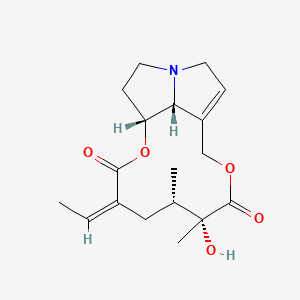
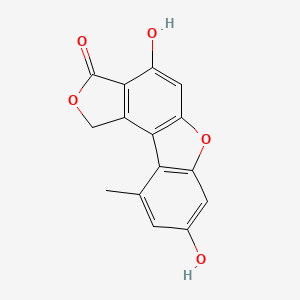
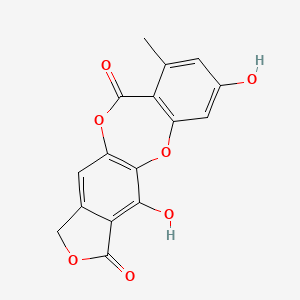
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)

![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)
![2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1252712.png)

